(E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide
Description
Properties
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3/c1-16(2)5-15-8-7(10)3-6(4-14-8)9(11,12)13/h3-5H,1-2H3/b15-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXCMRVZZLCVQD-PJQLUOCWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with N,N-dimethylformamide dimethyl acetal under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or trifluoromethyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine compounds with various functional groups replacing chlorine or trifluoromethyl groups.
Scientific Research Applications
(E)-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the modulation of inflammatory responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Research and Regulatory Considerations
- Agrochemical Potential: The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group is a hallmark of SDHIs like fluopyram, suggesting the target compound could be optimized for similar pathways .
- Synthetic Accessibility : details synthetic routes for pyridine derivatives, which could be adapted for scaling up the target compound .
- Regulatory Gaps : Unlike fluopyram, the target compound lacks toxicity data, necessitating further studies for commercial use .
Biological Activity
(E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide is a chemical compound recognized for its unique structural properties and potential applications in various fields, particularly in biological research. This compound features a pyridine ring with chlorine and trifluoromethyl substitutions, which influence its chemical behavior and biological activity.
Chemical Structure and Properties
- IUPAC Name : N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide
- CAS Number : 243644-05-5
- Molecular Formula : C9H9ClF3N3
- Molecular Weight : 253.64 g/mol
Synthesis
The synthesis of (E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with N,N-dimethylformamide dimethyl acetal under controlled conditions. This reaction is performed in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature.
The biological activity of (E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects, including antimicrobial and anti-inflammatory activities.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function.
Antifungal Activity
In addition to its antibacterial properties, (E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide has demonstrated antifungal effects against several fungal pathogens. The compound appears to interfere with the fungal cell membrane integrity, leading to cell lysis.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory potential. It has been shown to inhibit pro-inflammatory cytokine production in various cell lines, suggesting a possible therapeutic role in inflammatory diseases.
Study 1: Antibacterial Activity Assessment
A study conducted by researchers aimed to evaluate the antibacterial efficacy of (E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide against common pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Study 2: Antifungal Evaluation
In another investigation focused on antifungal properties, the compound was tested against Candida albicans. The findings revealed an MIC of 16 µg/mL, demonstrating potent antifungal activity.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Aspergillus niger | 32 |
Study 3: Anti-inflammatory Mechanism
A further study explored the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels upon treatment with (E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide.
| Treatment | TNF-α Level (pg/mL) |
|---|---|
| Control | 250 |
| Compound Treatment | 100 |
Q & A
Q. What are the standard synthetic methodologies for (E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step protocols starting with halogenated pyridine precursors. Key steps include:
- Nucleophilic substitution to introduce the trifluoromethyl group at the pyridine C5 position.
- Amidine formation via condensation of dimethylamine with a nitrile intermediate under reflux conditions (e.g., acetonitrile, 80–100°C).
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Optimization strategies: - Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) while maintaining yields >80% .
- Solvent-free conditions minimize side reactions and improve atom economy .
- Catalytic additives (e.g., DMAP) enhance amidine formation efficiency .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies proton environments (e.g., pyridine ring protons at δ 8.2–8.5 ppm, amidine CH at δ 3.1 ppm) and confirms regiochemistry .
- 19F NMR verifies trifluoromethyl group integrity (δ -62 to -65 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₀H₁₀ClF₃N₃) with <2 ppm error .
- HPLC-PDA : Assesses purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .
Q. What role do the trifluoromethyl and chloro substituents play in the compound’s reactivity and stability?
- Methodological Answer :
- Trifluoromethyl group :
- Enhances electrophilicity at the pyridine C2 position via electron-withdrawing effects, facilitating nucleophilic attacks (e.g., amidine formation) .
- Improves metabolic stability by resisting oxidative degradation .
- Chloro substituent :
- Directs regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura at C3) .
- Increases lipophilicity (logP ~2.5), impacting solubility in polar solvents .
Advanced Research Questions
Q. How can reaction intermediates be stabilized to prevent decomposition during multi-step synthesis?
- Methodological Answer :
- Low-temperature storage : Nitrile intermediates are stored at -20°C under inert gas (N₂/Ar) to prevent hydrolysis .
- Protecting groups : Use of tert-butoxycarbonyl (Boc) for amidine protection during pyridine functionalization .
- In situ monitoring : Real-time FTIR tracks reactive intermediates (e.g., iminium ions) to adjust reaction kinetics .
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer :
- Comparative bioassays :
- Test the compound against isogenic cell lines (e.g., COX-1 vs. COX-2) to clarify enzyme inhibition specificity .
- Use standardized protocols (e.g., IC₅₀ measurements in triplicate) to minimize variability .
- Structural analogs : Synthesize derivatives (e.g., replacing Cl with Br) to isolate substituent effects on activity .
- Meta-analysis : Cross-reference crystallographic data (e.g., π-stacking interactions in Protein Data Bank) with activity trends .
Q. What strategies are effective in elucidating the structure-activity relationship (SAR) for modifying the pyridine and amidine moieties?
- Methodological Answer :
- Systematic substitution :
| Position | Modification | Biological Impact |
|---|---|---|
| Pyridine C3 | Br → CF₃ | Increased COX-2 selectivity (IC₅₀: 0.8 μM vs. 5.2 μM) |
| Amidine N | Dimethyl → diethyl | Reduced cytotoxicity (CC₅₀: >100 μM vs. 50 μM) |
- Computational modeling :
- Docking studies (AutoDock Vina) predict binding affinities to target enzymes .
- DFT calculations assess electronic effects of substituents on amidine basicity .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cell membrane disruption .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .
- pH adjustment : Solubilize the amidine group in mildly acidic buffers (pH 5.5–6.5) .
Data Contradiction Analysis
Q. Conflicting reports on metabolic stability: How to validate degradation pathways?
- Methodological Answer :
- LC-MS/MS metabolite profiling : Identify major degradation products (e.g., hydroxylation at pyridine C4) using human liver microsomes .
- Isotope labeling : Synthesize ¹³C-labeled compound to trace metabolic fate in rat plasma .
- Comparative kinetics : Compare t₁/₂ values under oxidative (H₂O₂) vs. reductive (glutathione) conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
